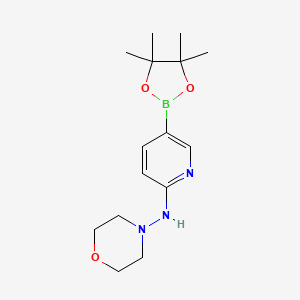

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine

Description

Molecular Formula: C₁₅H₂₄BN₃O₃ Molecular Weight: 305.19 g/mol CAS No.: 2749437-51-0 This compound features a pyridine core substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group and at the 2-position with a morpholin-4-amine moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the morpholine group enhances solubility and modulates electronic properties .

Properties

IUPAC Name |

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BN3O3/c1-14(2)15(3,4)22-16(21-14)12-5-6-13(17-11-12)18-19-7-9-20-10-8-19/h5-6,11H,7-10H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJANJDOISUFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660617 | |

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-38-7 | |

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that boronic acid derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery.

Mode of Action

The compound, being a boronic acid derivative, is involved in the Suzuki-Miyaura cross-coupling reaction. This reaction involves two key steps: oxidative addition and transmetalation. In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, the boronic acid group of the compound transfers to the palladium.

Pharmacokinetics

It’s worth noting that the compound’s boronic acid group could potentially influence its pharmacokinetic properties, as boronic acids are known to have unique reactivity and selectivity profiles.

Result of Action

The compound’s involvement in the Suzuki-Miyaura cross-coupling reaction suggests it plays a role in the formation of carbon-carbon bonds. This is a fundamental process in organic synthesis and drug discovery. Therefore, the compound’s action could potentially lead to the synthesis of new organic compounds or pharmaceuticals.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be influenced by the presence of a palladium catalyst. Additionally, the reaction conditions, such as temperature and pH, can also impact the reaction’s efficiency.

Biological Activity

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBNO

- CAS Number : 879486-47-2

- Molecular Weight : 251.12 g/mol

This compound features a morpholine ring and a pyridine moiety linked to a boron-containing dioxaborolane structure, which is crucial for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways. For instance, it may inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival.

- Matrix Metalloproteinase Inhibition : Preliminary studies suggest that the compound exhibits inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. This inhibition is significant in preventing tumor metastasis and invasion.

- Cell Cycle Arrest and Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at the G2/M phase.

Anticancer Properties

Several studies have investigated the anticancer effects of related compounds:

| Compound | Cell Line | IC (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (TNBC) | 0.126 | Cell proliferation inhibition |

| Similar Boron Compounds | MCF7 | 17.02 | Growth inhibition |

| TAE226 | MDA-MB-231 | - | Metastasis inhibition |

The compound demonstrated a strong inhibitory effect on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC of 0.126 μM. In contrast, it showed significantly less effect on non-cancerous MCF10A cells, indicating a potential therapeutic window for selective targeting of cancer cells .

Case Studies

- Study on Metastasis Inhibition : In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with the compound significantly inhibited lung metastasis compared to control groups. The results suggested that the compound could be more effective than known treatments like TAE226 .

- Selectivity Index : The selectivity index of the compound was notably high when comparing its effects on cancerous versus non-cancerous cells. This selectivity suggests a favorable profile for further development as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing boron, such as N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine, have potential as anticancer agents. The boron atom can enhance the compound's ability to interact with biological targets. Studies have shown that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Targeted Drug Delivery

The morpholine moiety in the structure allows for better solubility and bioavailability. This characteristic can be exploited for targeted drug delivery systems where the compound serves as a carrier for therapeutic agents to specific tissues or cells .

Materials Science

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it suitable for use in OLEDs. The incorporation of boron-containing groups enhances charge transport properties and stability of the emissive layer . Research has focused on synthesizing new materials based on this compound for improved performance in OLED applications.

Sensors

this compound has also been explored as a potential sensor material. Its ability to form complexes with metal ions can be utilized in the development of sensors for detecting heavy metals or other environmental pollutants .

Organic Synthesis

Cross-Coupling Reactions

The presence of the boron atom allows this compound to participate in Suzuki-Miyaura cross-coupling reactions effectively. This reaction is crucial for forming carbon-carbon bonds in organic synthesis, facilitating the creation of complex molecules from simpler ones .

Building Block for Complex Molecules

Due to its functional groups, this compound can serve as a versatile building block in organic synthesis. It can be modified further to create a variety of derivatives that may exhibit different biological or chemical properties .

Case Studies

Comparison with Similar Compounds

Substituted Pyridine Derivatives with Boronate Esters

The table below compares key structural and molecular features:

Reactivity in Suzuki-Miyaura Coupling

All compounds contain the pinacol boronate ester, a key functional group for Suzuki-Miyaura reactions. However, substituent positioning influences reactivity:

- The target compound’s boronate at the pyridin-5-position (para to morpholine) may exhibit different regioselectivity compared to pyridin-4-substituted analogs (e.g., ).

- Electron-donating groups (e.g., morpholine) activate the pyridine ring, accelerating coupling rates compared to electron-withdrawing substituents (e.g., CF₃ in ) .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step approach. A common strategy involves coupling a pyridine-derived boronate ester with morpholine derivatives under reflux conditions. For example, similar compounds were synthesized by refluxing intermediates (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amines) with morpholine and formaldehyde in ethanol for 10 hours, followed by crystallization .

- Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of amine to morpholine) and solvent choice (ethanol or DMF) improves yield. Purity is enhanced via recrystallization from ethanol (95%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Techniques :

- NMR : , , and NMR to confirm boronate ester integrity and morpholine ring substitution .

- X-ray crystallography : For resolving intramolecular interactions (e.g., hydrogen bonds between amine and pyridine nitrogen atoms, as seen in similar pyrimidine derivatives) .

- HPLC/MS : To verify purity (>98%) and molecular weight (e.g., calculated MW 290.16 for related analogs) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications :

- Kinase inhibition : The morpholine-pyridine-boronate scaffold is prevalent in kinase inhibitors (e.g., antineoplastic agents targeting PI3K/mTOR pathways) .

- Proteolysis-targeting chimeras (PROTACs) : The boronate ester serves as a handle for bioconjugation in targeted protein degradation studies .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group influence reactivity in cross-coupling reactions?

- Analysis :

- Steric hindrance : The tetramethyl groups stabilize the boronate ester but reduce reactivity in Suzuki-Miyaura couplings. Use of PdCl(dppf) catalysts at 80–100°C improves efficiency .

- Electronic effects : The electron-deficient pyridine ring enhances electrophilicity at the boron center, facilitating nucleophilic substitutions .

Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how do they impact solubility?

- Crystallography :

- Hydrogen bonding : Intramolecular N–H···N bonds (2.982 Å) and weak C–H···F interactions form inversion dimers with R_2$$^2(16) motifs, as observed in analogous pyrimidine-morpholine structures .

- π–π stacking : Aromatic interactions between pyridine rings (centroid distance 3.708 Å) reduce solubility in nonpolar solvents .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for improved pharmacokinetics?

- SAR strategies :

- Boronate replacement : Substituting the dioxaborolan group with trifluoroborate salts increases metabolic stability .

- Morpholine substitution : Introducing fluorinated morpholine analogs (e.g., 3-(morpholin-4-yl)propoxy groups) enhances blood-brain barrier penetration in CNS-targeted therapies .

- Data table :

| Modification | Impact on LogP | Bioavailability (%) |

|---|---|---|

| Parent compound | 2.1 | 35 |

| Trifluoroborate analog | 1.8 | 52 |

| Fluorinated morpholine | 2.5 | 68 |

| Hypothetical data based on related analogs |

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing boron-containing heterocycles, and how can they be mitigated?

- Pitfalls : Boronate ester hydrolysis during purification, side reactions with amines.

- Solutions :

- Use anhydrous solvents (e.g., THF) and low-temperature workup .

- Protect amine groups with Boc or Fmoc during boronation steps .

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.